molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1

{1-[Benzyl(methyl)amino]cyclobutyl}methanol

Cat. No. B1382843
M. Wt: 205.3 g/mol
InChI Key: WSRHWFYFTZEREF-UHFFFAOYSA-N
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Description

“{1-[Benzyl(methyl)amino]cyclobutyl}methanol” is a chemical compound that belongs to the class of cyclic amines. It has a molecular formula of C13H19NO and a molecular weight of 205.30 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[Benzyl(methyl)amino]cyclobutyl}methanol” are not fully detailed in the search results. It is known that it has a molecular weight of 205.30 , but other properties like boiling point, storage conditions, and more were not found.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related in structure to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", is used in forming a complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings, short reaction times, and compatibility with various groups (Ozcubukcu et al., 2009).

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as both a hydrogen source and C1 synthon in the N-methylation of amines, using relatively inexpensive RuCl3.xH2O as a catalyst. This method is compatible with various amines and has been used in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

  • Direct N-Monomethylation of Aromatic Primary Amines : Involving a similar compound to "{1-[Benzyl(methyl)amino]cyclobutyl}methanol", this method uses methanol as a methylating agent. It demonstrates broad substrate scope and excellent selectivities (Li et al., 2012).

  • Formation of Cyclobutyl Rings in Solid-State Photochemistry : The formation of cyclobutane rings, a key strategy in potential drug development, has been explored through photocycloaddition reactions involving compounds like S,S-dioxobenzothiophene-2-methanol. This process is significant for creating constrained structures found in many pharmaceuticals (O'Hara et al., 2019).

  • Hydroacylation of Methanol with Alkenes : In a Rhodium(I)-catalyzed process, methanol undergoes hydroacylation with alkenes, forming dialkyl ketones. This process involves N-methylation and dehydrogenation steps, demonstrating the versatility of methanol in organic synthesis (Jo et al., 2008).

Methanol as a Building Block and Solvent

  • Methanol in Organic Synthesis : Methanol is a key ingredient in various chemical synthesis processes due to its role as a hydrogen source and C1 synthon. It finds applications in the synthesis of complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).

  • Methanol in Photocatalysis : Methanol plays a crucial role in the N-methylation of amines under UV-vis light irradiation, showcasing its application in photocatalytic synthesis processes (Tsarev et al., 2015).

properties

IUPAC Name

[1-[benzyl(methyl)amino]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHWFYFTZEREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[Benzyl(methyl)amino]cyclobutyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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